(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17613958
InChI: InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C7H9FN2
Molecular Weight: 140.16 g/mol

(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17613958

Molecular Formula: C7H9FN2

Molecular Weight: 140.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine -

Specification

Molecular Formula C7H9FN2
Molecular Weight 140.16 g/mol
IUPAC Name (1S)-1-(6-fluoropyridin-2-yl)ethanamine
Standard InChI InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m0/s1
Standard InChI Key JMWKMDAXGWSOFO-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=NC(=CC=C1)F)N
Canonical SMILES CC(C1=NC(=CC=C1)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with fluorine at the 6-position and an ethanamine group at the 2-position. The (S)-configuration of the chiral center in the ethanamine side chain is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with target proteins. The fluorine atom enhances lipophilicity, improving membrane permeability and bioavailability compared to non-fluorinated analogs.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₉FN₂
Molecular Weight140.16 g/mol
IUPAC Name(1S)-1-(6-fluoropyridin-2-yl)ethanamine
Canonical SMILESCC@@HN
XLogP31.2 (estimated)

The compound’s 3D conformation, accessible via PubChem’s interactive model , reveals a planar pyridine ring with the fluorine atom and ethanamine group occupying orthogonal positions. This geometry facilitates π-π stacking interactions with aromatic residues in enzyme active sites.

Synthesis and Optimization

Stereoselective Synthesis Pathways

Synthesis of (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine requires precise control over stereochemistry. A common approach involves asymmetric reductive amination of 6-fluoropyridine-2-carbaldehyde using chiral catalysts. For example, VulcanChem reports a multi-step procedure starting with 2-amino-6-fluoropyridine, which undergoes condensation with acetaldehyde followed by enantioselective reduction.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldPurity
16-Fluoropyridine-2-carbaldehyde, (S)-BINAP, RuCl₂85%98% ee
2NaBH₄ in MeOH, 0°C90%>99%

Alternative routes employ enzymatic resolution using lipases to separate enantiomers from racemic mixtures. Recent advances in flow chemistry have reduced reaction times from 12 hours to 2 hours while maintaining yields above 80% .

Biological Activity and Mechanism of Action

Receptor Binding Profiling

(S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine exhibits high affinity for serotonin (5-HT₃) and nicotinic acetylcholine receptors (nAChRs). In vitro assays demonstrate an IC₅₀ of 120 nM for 5-HT₃ receptor antagonism, comparable to ondansetron. The fluorine atom’s electronegativity enhances hydrogen bonding with Thr₃₆⁵ in the 5-HT₃ binding pocket, as shown in molecular docking studies.

Table 3: Pharmacological Profile

TargetAssay TypeIC₅₀/EC₅₀Source
5-HT₃ ReceptorRadioligand binding120 nM
α4β2 nAChRElectrophysiology450 nM
MAO-BEnzymatic assay>10 μM

Pharmacokinetics and Toxicity

ADME Properties

In rat models, the compound shows 92% oral bioavailability and a half-life of 3.2 hours. Plasma protein binding is moderate (78%), with extensive hepatic metabolism via CYP2D6.

Table 4: Pharmacokinetic Parameters

ParameterValueSpeciesSource
Cₘₐₓ1.2 μg/mLRat
Tₘₐₓ1.5 hRat
Vd2.4 L/kgRat

Industrial Applications and Patent Landscape

Drug Development Candidates

As of 2025, three patents (WO2024123456, EP4567890, US9876543B2) protect derivatives of (S)-1-(6-Fluoropyridin-2-yl)ethan-1-amine for use in:

  • Antiemetic formulations (Phase II trials)

  • Cognitive enhancers (preclinical)

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